molecular formula C15H19NO3 B2839355 Benzyl methyl4-oxocyclohexylcarbamate CAS No. 400899-75-4

Benzyl methyl4-oxocyclohexylcarbamate

Cat. No. B2839355
M. Wt: 261.321
InChI Key: JXLHSNARCZDJCB-UHFFFAOYSA-N
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Patent
US06858651B2

Procedure details

A solution of 2.63 g (10 mmol) of cis-(4-Hydroxy-cyclohexyl)-methyl-carbamic acid benzyl ester in 16 ml CH2Cl2 was treated with a solution 0.24 g (2 mmol) of KBr and 0.28 g (3.33 mmol) of NaHCO3 in 5 ml of water. The suspension was cooled (0-5° C.) and 8 mg (0.05 mmol) of TEMPO and then 5.7 ml (12.5 mmol) of NaOCl (13%, 2.18 M in water) were added during 20 min. After 1 h at this temperature, again 8 mg (0.05 mmol) of TEMPO and then 2.85 ml (6.25 mmol) of NaOCl (13%, 2.18 M in water) were added. After 1 h, 5 ml of 1M sodium thiosulfat solution was added. The aqueous phase was extracted with CH2Cl2(2×), the organic phase was dried (Na2SO4), filtered and evaporated to give 2.57 g (99%) of Methyl-(4-oxo-cyclohexyl)-carbamic acid benzyl ester, MS: 261 (M).
Name
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:19])[N:10]([C@H:12]1[CH2:17][CH2:16][C@@H:15]([OH:18])[CH2:14][CH2:13]1)[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].[Br-].C([O-])(O)=O.[Na+].[O-]Cl.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl.O.CC1(C)N([O])C(C)(C)CCC1>[CH2:1]([O:8][C:9](=[O:19])[N:10]([CH3:11])[CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6,7.8.9,^1:44|

Inputs

Step One
Name
Quantity
8 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(C)[C@@H]1CC[C@@H](CC1)O)=O
Name
Quantity
0.24 g
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
0.28 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.7 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
2.85 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
8 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2(2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(N(C1CCC(CC1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.